Nonyl [(benzenesulfonyl)oxy]carbamate
Description
Nonyl [(benzenesulfonyl)oxy]carbamate is a carbamate derivative characterized by a benzenesulfonyloxy group linked to a carbamate functional group, with a nonyl (C₉H₁₉) chain as the ester substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5–4.2), which enhances membrane permeability and bioavailability.
Properties
CAS No. |
64420-82-2 |
|---|---|
Molecular Formula |
C16H25NO5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(nonoxycarbonylamino) benzenesulfonate |
InChI |
InChI=1S/C16H25NO5S/c1-2-3-4-5-6-7-11-14-21-16(18)17-22-23(19,20)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H,17,18) |
InChI Key |
TYXPANHZAOEUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)NOS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
The biological activity and toxicity of carbamates are highly dependent on substituent groups. Key comparisons include:
Table 1: Structural and Activity Comparison of Selected Carbamates
LC₅₀ values from for fish; *SI = ratio of efficacy to toxicity.
Key Observations:
Shorter chains (methyl, ethyl) reduce persistence in the environment, aligning with trends in biodegradable carbamate pesticides .
Sulfonyl Substituents: The benzenesulfonyl group in this compound provides electron-withdrawing effects, stabilizing the carbamate bond against hydrolysis compared to aliphatic sulfonyl groups . Nitro-substituted analogs (e.g., 4-nitrobenzenesulfonyl) exhibit higher reactivity in synthetic applications, such as aziridination, due to enhanced electrophilicity .
Biological Activity and Toxicity: Thioacetimidate-containing carbamates (e.g., compound a in ) show potent insecticidal activity but higher toxicity (LC₅₀ = 12.5 mg/L for fish) compared to non-thio analogs . Benzyl-substituted carbamates demonstrate moderate mammalian toxicity, balancing efficacy and safety .
Enzymatic Inhibition Profiles
Silicon-based carbamate derivatives () highlight the importance of substituent effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:
- Compound 2 (tert-butyldimethylsilyl substituent) showed IC₅₀ = 0.8 µM for AChE, comparable to galanthamine (IC₅₀ = 0.6 µM) .
- Compound 3 (3-hydroxyphenyl substituent) exhibited BChE selectivity (SI = 18.2), outperforming rivastigmine .
Environmental and Toxicological Considerations
- Persistence: Nonyl’s long alkyl chain may increase environmental persistence compared to ethyl or methyl carbamates, necessitating formulation adjustments to meet regulatory standards .
- Toxicity Trends: Thio-containing carbamates (e.g., compound a) are more toxic to non-target organisms (fish LC₅₀ = 12.5 mg/L) than non-thio analogs, suggesting that this compound’s toxicity profile would require empirical validation .
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